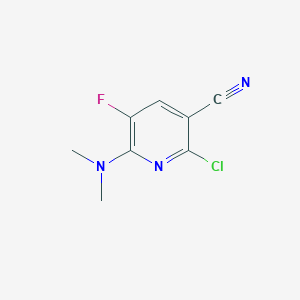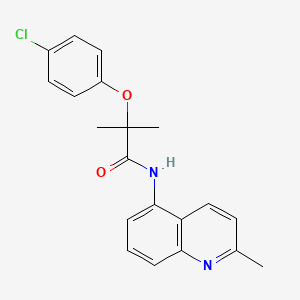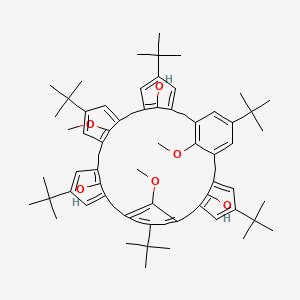
15,35,55,75,95,115-Hexa-tert-butyl-32,72,112-trimethoxy-1,3,5,7,9,11(1,3)-hexabenzenacyclododecaphane-12,52,92-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,11,17,23,29,35-hexa-tert-butyl-38,40,42-trimethoxyheptacyclo[31311?,?1?,??1??,??1??,??1??,??]dotetraconta-1(37),3,5,7(42),9,11,13(41),15(40),16,18,21(39),22,24,27(38),28,30,33,35-octadecaene-37,39,41-triol is a highly complex organic compound characterized by its multiple tert-butyl and methoxy groups attached to a large polycyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,11,17,23,29,35-hexa-tert-butyl-38,40,42-trimethoxyheptacyclo[31.3.1.1?,?.1?,??.1??,??.1??,??.1??,??]dotetraconta-1(37),3,5,7(42),9,11,13(41),15(40),16,18,21(39),22,24,27(38),28,30,33,35-octadecaene-37,39,41-triol typically involves multi-step organic synthesis techniques. The process begins with the construction of the polycyclic core, followed by the introduction of tert-butyl and methoxy groups through selective functionalization reactions. Common reagents used in these steps include tert-butyl chloride, methanol, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of such complex compounds is often limited due to the intricate and labor-intensive synthesis processes. advancements in organic synthesis and automation may enable scalable production methods in the future.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The polycyclic framework can be reduced under specific conditions to alter its electronic properties.
Substitution: The tert-butyl groups can be substituted with other functional groups to modify the compound’s reactivity.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of methoxy groups may yield aldehydes or carboxylic acids, while reduction of the polycyclic framework may result in partially or fully hydrogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a model system to study the reactivity and stability of large polycyclic frameworks. It can also serve as a precursor for synthesizing other complex organic molecules.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
In medicine, the unique structural features of this compound may be investigated for their potential therapeutic applications, such as in drug design and development.
Industry
In industry, this compound may find applications in the development of advanced materials, such as organic semiconductors or catalysts for chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific interactions with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The polycyclic framework and functional groups play a crucial role in determining these interactions and pathways.
Comparison with Similar Compounds
Similar Compounds
Hexa-tert-butyl-hexa-methoxy-cyclohexane: Similar in having multiple tert-butyl and methoxy groups but with a simpler cyclic structure.
Polycyclic aromatic hydrocarbons (PAHs): Share the polycyclic framework but lack the specific functional groups present in the target compound.
Uniqueness
The uniqueness of 5,11,17,23,29,35-hexa-tert-butyl-38,40,42-trimethoxyheptacyclo[31311?,?1?,??1??,??1??,??1??,??]dotetraconta-1(37),3,5,7(42),9,11,13(41),15(40),16,18,21(39),22,24,27(38),28,30,33,35-octadecaene-37,39,41-triol lies in its highly complex structure, which combines a large polycyclic framework with multiple tert-butyl and methoxy groups
Properties
IUPAC Name |
5,11,17,23,29,35-hexatert-butyl-38,40,42-trimethoxyheptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(36),3,5,7(42),9,11,13(41),15,17,19(40),21(39),22,24,27(38),28,30,33(37),34-octadecaene-37,39,41-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C69H90O6/c1-64(2,3)52-28-40-22-46-34-55(67(10,11)12)36-48(61(46)73-19)24-42-30-53(65(4,5)6)32-44(59(42)71)26-50-38-57(69(16,17)18)39-51(63(50)75-21)27-45-33-54(66(7,8)9)31-43(60(45)72)25-49-37-56(68(13,14)15)35-47(62(49)74-20)23-41(29-52)58(40)70/h28-39,70-72H,22-27H2,1-21H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGNXEMBCSHZQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3OC)CC4=CC(=CC(=C4O)CC5=CC(=CC(=C5OC)CC6=C(C(=CC(=C6)C(C)(C)C)CC7=C(C(=CC(=C7)C(C)(C)C)C2)OC)O)C(C)(C)C)C(C)(C)C)C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C69H90O6 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1015.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


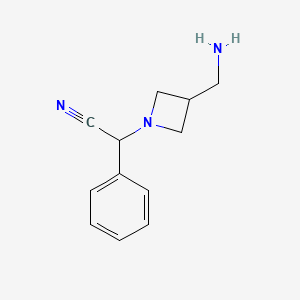
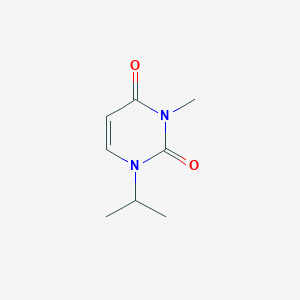
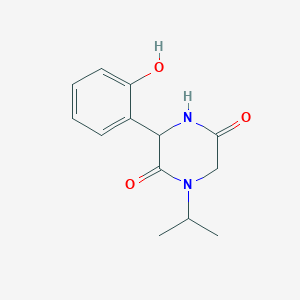
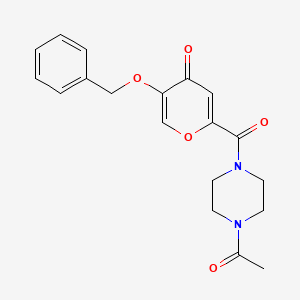

![6-(sec-butyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B14874526.png)
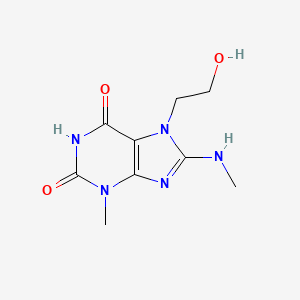
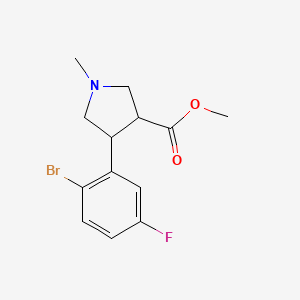
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B14874547.png)
